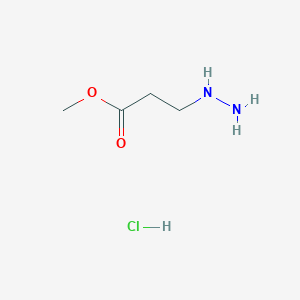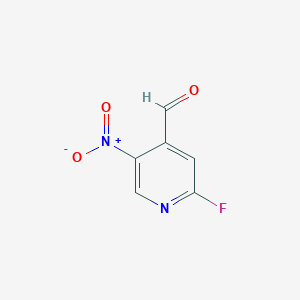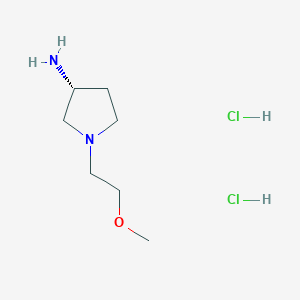
Naphthalen-1,4-imine,1,4-dihydro-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,4-dihydro-1,4-epiminonaphthalene is a chemical compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a methyl group at the 9th position and an epimino group bridging the 1st and 4th positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene typically involves the reaction of naphthalen-1,4-imines with reagents such as benzyne or dimethyl acetylenedicarboxylate. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and silver(I) acetate. The reaction is carried out at elevated temperatures, typically around 120°C, in a sealed tube under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the epimino group.
Common Reagents and Conditions:
Oxidation: Reagents such as dimethyl acetylenedicarboxylate are commonly used.
Substitution: Conditions typically involve the use of solvents like 1,4-dioxane and catalysts such as rhodium complexes.
Major Products:
Naphthalene Derivatives: The primary products formed from the deamination reactions are various naphthalene derivatives.
Scientific Research Applications
9-Methyl-1,4-dihydro-1,4-epiminonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as deamination and substitution, which can influence biological and chemical processes.
Comparison with Similar Compounds
1,4-Dihydro-1,4-epiminonaphthalene: Lacks the methyl group at the 9th position.
9,10-Dihydro-9,10-epiminoanthracene: Similar structure but with an anthracene core instead of naphthalene.
Uniqueness: This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
CAS No. |
55258-00-9 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C11H11N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7,10-11H,1H3 |
InChI Key |
PHCSHNYKFNLHSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC1C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)



![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)


![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)


![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)


